2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
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Overview
Description
2-(1,3-Benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that features both benzothiazole and tetrahydroquinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. For instance, the reaction can be carried out in the presence of acetic acid or sodium hydroxide under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to various protein targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- 2-(1,3-Benzimidazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- 2-(1,3-Benzothiazol-2-ylamino)-N-(5-chloro-2-hydroxyphenyl)acetamide
Uniqueness
What sets 2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one apart from similar compounds is its unique combination of benzothiazole and tetrahydroquinazolinone moieties. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-13-9-5-1-2-6-10(9)16-14(18-13)19-15-17-11-7-3-4-8-12(11)21-15/h3-4,7-8H,1-2,5-6H2,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZJVCKIJDGNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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